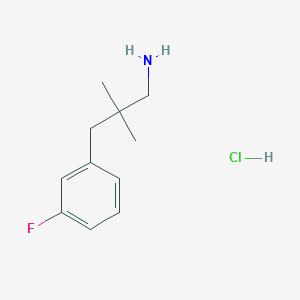

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a fluorinated aromatic amine derivative characterized by a 3-fluorophenyl group attached to a dimethylpropan-1-amine backbone. The fluorine atom at the meta position of the phenyl ring and the dimethyl substitution on the propane chain confer distinct electronic and steric properties, influencing its pharmacological and physicochemical behavior .

Properties

IUPAC Name |

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZLSRGLCHCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 3-fluoroamphetamine, a stimulant drug from the amphetamine family, act as a monoamine releaser with selectivity for dopamine and norepinephrine release over serotonin.

Mode of Action

For instance, 3-Fluoroamphetamine acts as a substrate-based releaser, with selectivity for dopamine over serotonin.

Biochemical Pathways

Related compounds like 3-fluoroamphetamine have been shown to affect the release of monoamines, particularly dopamine and norepinephrine.

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C11H16ClFN

- Molecular Weight : 219.70 g/mol

Research indicates that this compound may act as a selective monoamine reuptake inhibitor. This mechanism suggests its potential utility in treating mood disorders and attention-deficit hyperactivity disorder (ADHD). The presence of the fluorine atom enhances its binding affinity to neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) .

Pharmacological Effects

- CNS Stimulation : Studies have shown that this compound exhibits stimulant properties similar to amphetamines, leading to increased levels of norepinephrine and dopamine in the synaptic cleft.

- Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects, potentially through the modulation of serotonin levels .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Study 1: Stimulant Properties

A study conducted by researchers at Virginia Commonwealth University assessed the stimulant effects of this compound in rodent models. Results indicated a dose-dependent increase in locomotor activity, suggesting its efficacy as a stimulant agent .

Case Study 2: Antidepressant-Like Effects

In a controlled trial involving mice subjected to chronic mild stress, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and sucrose preference test . These findings support its potential application in treating depression.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its interactions with neurotransmitter systems. Specifically, it has shown potential as a selective serotonin reuptake inhibitor (SSRI) due to its structural similarities with known SSRIs. Research indicates that the fluorine substitution can enhance binding affinity to serotonin transporters (SERT) while reducing off-target effects on norepinephrine transporters (NET) .

Neuropharmacology

Studies have explored the neuropharmacological effects of this compound in animal models, highlighting its potential in treating mood disorders such as depression and anxiety. The presence of the fluorine atom is believed to contribute to improved pharmacokinetic properties, making it a candidate for further development .

Synthetic Chemistry

The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves several steps that can be optimized for yield and purity. Methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the dimethylpropanamine moiety.

- Fluorination Techniques : Employing electrophilic fluorination methods to introduce the fluorine atom selectively onto the aromatic ring .

Case Studies

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Key Findings :

- Positional Influence : Meta-fluorine (as in the target compound) vs. para-fluorine () alters steric interactions in receptor binding. For example, para-substituted analogs may exhibit reduced activity in certain enzyme assays due to spatial mismatches .

Analogs with Functional Group Variations

Table 2: Functional Group Modifications

Key Findings :

- Methoxy Group : Introduces solubility via polar interactions but may reduce blood-brain barrier penetration compared to halogenated analogs .

- Trifluoromethyl Group : Enhances metabolic stability and bioavailability, as seen in kinase inhibitors like pexidartinib (), though increased steric bulk may reduce binding pocket compatibility .

Pharmacological Activity Comparisons

- Enzyme Inhibition : The target compound’s fluorophenyl group facilitates π-π stacking in enzyme active sites, as observed in dihydrochloride salts (e.g., compound 19 in ) targeting neuronal enzymes. Bromine or chlorine analogs show reduced potency due to weaker electronic interactions .

- Receptor Selectivity : Para-substituted fluorophenyl analogs () exhibit lower affinity for GABA receptors compared to meta-fluoro derivatives, highlighting positional sensitivity in receptor-ligand interactions .

Physicochemical Properties

Preparation Methods

Synthetic Route Analysis

3.1. General Synthetic Strategy

The standard preparation involves the following sequence:

- Formation of the Key Intermediate: Synthesis of 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine via alkylation and/or reductive amination.

- Isolation of the Free Amine: Purification of the amine base.

- Conversion to Hydrochloride Salt: Treatment with hydrochloric acid to yield the stable hydrochloride salt.

3.2. Detailed Stepwise Procedures

3.3. Example Synthetic Protocol

An illustrative synthesis, adapted from general literature for similar amines:

-

- Mix 3-fluoroacetophenone with 2,2-dimethylpropan-1-amine in methanol.

- Add sodium triacetoxyborohydride (Na(OAc)3BH) as the reducing agent.

- Stir at room temperature for 12–24 hours.

- Monitor reaction by TLC or LC-MS.

-

- Quench with water.

- Extract the product with diethyl ether.

- Dry the organic layer over sodium sulfate and evaporate solvent.

Data Table: Key Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting Material | 3-fluoroacetophenone | Commercially available |

| Amine Source | 2,2-dimethylpropan-1-amine | Commercially available |

| Reducing Agent | Na(OAc)3BH or NaBH4 | Na(OAc)3BH preferred for mild conditions |

| Solvent | Methanol or dichloroethane | Polar solvents facilitate reductive amination |

| Reaction Temperature | 20–25°C (room temperature) | Higher temps may increase side reactions |

| Reaction Time | 12–24 hours | Dependent on scale and mixing |

| Salt Formation Solvent | Methanol or ether | Methanol improves precipitation |

| HCl Concentration | 1 M (methanolic) | Ensures complete conversion to salt |

| Isolated Yield | 60–85% (overall) | Varies with purification and scale |

Research Findings and Optimization

- Reductive amination is the most effective and widely used method for introducing the amine group onto the 3-fluorophenyl core, offering high selectivity and good yields.

- Hydrochloride salt formation is favored for product stability and ease of isolation, as the free amine can be volatile and sensitive to air.

- Alternative methods such as reduction of primary amides using silanes (e.g., phenylsilane with KOtBu) have been reported for related compounds, offering mild conditions and good yields.

- The choice of reducing agent and solvent can significantly impact the purity and yield of the final product. Sodium triacetoxyborohydride in dichloroethane or methanol is commonly preferred for its mildness and compatibility with sensitive functional groups.

Summary Table: Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Ketone + amine + Na(OAc)3BH | High yield, mild conditions | Requires careful workup |

| Alkylation | Benzyl halide + amine | Simple, direct | Potential for over-alkylation, side products |

| Amide reduction (PhSiH3) | Amide + phenylsilane + KOtBu | Mild, avoids harsh reagents | Less common for this scaffold, may require optimization |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride?

Answer: The synthesis typically involves:

- Reductive amination : Reacting 3-(3-fluorophenyl)-2,2-dimethylpropanal with ammonium chloride and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .

- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

- Validation : Confirm intermediate structures via -NMR and LC-MS before proceeding to salt formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

Q. What safety protocols are critical during experimental handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential amine vapor release .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated solvent containers .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Answer:

- Catalysis : Screen Pd/C or Raney nickel for reductive amination efficiency under hydrogen atmosphere .

- Solvent optimization : Test polar aprotic solvents (e.g., THF) to enhance reaction kinetics .

- Process monitoring : Use in-situ FTIR to track aldehyde consumption and adjust reagent stoichiometry dynamically .

Q. How should conflicting crystallographic and spectroscopic data be resolved?

Answer:

- Data reconciliation : Compare hydrogen-bonding patterns from X-ray (SHELXL-refined) with -NMR coupling constants to identify conformational flexibility .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental data .

- Thermal analysis : Use DSC to detect polymorphic variations affecting spectral outcomes .

Q. What strategies are effective for studying receptor-binding interactions?

Answer:

- Radioligand assays : Use -labeled analogs to quantify binding affinity at serotonin/dopamine receptors .

- Molecular docking : Employ AutoDock Vina with receptor crystal structures (e.g., 5-HT PDB: 6A93) to predict binding modes .

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with GPCRs to assess activity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, then analyze degradation via LC-MS .

- Metabolic studies : Use liver microsomes (human/rat) to identify phase I metabolites .

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and oxidative stress (HO) to characterize photolytic/oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.